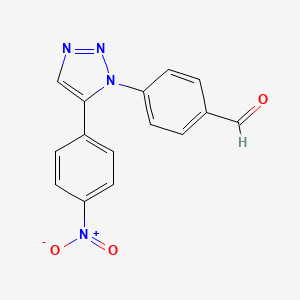

4-(5-{4-nitrophenyl}-1H-1,2,3-triazol-1-yl)benzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(5-{4-nitrophenyl}-1H-1,2,3-triazol-1-yl)benzaldehyde is a compound that belongs to the class of 1,2,3-triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms This compound is characterized by the presence of a nitrophenyl group and a benzaldehyde group attached to the triazole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-{4-nitrophenyl}-1H-1,2,3-triazol-1-yl)benzaldehyde typically involves a multi-step process. One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as “click chemistry.” This reaction involves the cycloaddition of an azide and an alkyne to form the triazole ring. The general steps are as follows:

Synthesis of Azide: The azide precursor is synthesized by reacting 4-nitrophenylamine with sodium nitrite and hydrochloric acid to form the corresponding diazonium salt, which is then treated with sodium azide.

Synthesis of Alkyne: The alkyne precursor is synthesized by reacting benzaldehyde with propargyl bromide in the presence of a base such as potassium carbonate.

CuAAC Reaction: The azide and alkyne precursors are then subjected to the CuAAC reaction in the presence of a copper catalyst (e.g., copper sulfate) and a reducing agent (e.g., sodium ascorbate) in a solvent such as ethanol or water. .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of click chemistry and the use of scalable, efficient synthetic routes make it feasible for large-scale production. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

4-(5-{4-nitrophenyl}-1H-1,2,3-triazol-1-yl)benzaldehyde can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

Reduction: 4-(5-{4-aminophenyl}-1H-1,2,3-triazol-1-yl)benzaldehyde.

Oxidation: 4-(5-{4-nitrophenyl}-1H-1,2,3-triazol-1-yl)benzoic acid.

Substitution: Various substituted derivatives depending on the nucleophile used

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that compounds containing the 1H-1,2,3-triazole moiety exhibit notable antimicrobial properties. For instance, derivatives of triazoles have been synthesized and tested for their efficacy against various bacterial strains. The nitrophenyl group enhances the biological activity by increasing the compound's lipophilicity and electron-withdrawing properties, which are crucial for interaction with microbial targets .

Anticancer Properties

Studies have shown that triazole-containing compounds can inhibit cancer cell proliferation. The mechanism often involves the disruption of cellular processes such as apoptosis and cell cycle regulation. For example, derivatives of 4-(5-{4-nitrophenyl}-1H-1,2,3-triazol-1-yl)benzaldehyde have been evaluated for their cytotoxic effects on cancer cell lines, demonstrating potential as anticancer agents .

Dyes and Photostabilizers

The unique structural properties of triazoles make them suitable for use in dyes and photostabilizers. The incorporation of the 4-nitrophenyl group enhances the light absorption characteristics of these compounds, making them effective in various industrial applications such as coatings and plastics .

Corrosion Inhibitors

Triazole derivatives are also explored as corrosion inhibitors in metal protection. Their ability to form stable complexes with metal ions provides a protective layer against corrosive environments. This application is particularly relevant in the automotive and aerospace industries where material integrity is critical .

Case Studies

Mecanismo De Acción

The mechanism of action of 4-(5-{4-nitrophenyl}-1H-1,2,3-triazol-1-yl)benzaldehyde depends on its specific application. In medicinal chemistry, its bioactivity is often related to its ability to interact with biological targets such as enzymes or receptors. The triazole ring can participate in hydrogen bonding and π-π interactions, enhancing the binding affinity to the target. The nitrophenyl and benzaldehyde groups can also contribute to the overall bioactivity by modulating the compound’s electronic and steric properties .

Comparación Con Compuestos Similares

4-(5-{4-nitrophenyl}-1H-1,2,3-triazol-1-yl)benzaldehyde can be compared with other similar compounds, such as:

4-(5-{4-aminophenyl}-1H-1,2,3-triazol-1-yl)benzaldehyde: This compound has an amino group instead of a nitro group, which can significantly alter its reactivity and bioactivity.

4-(5-{4-nitrophenyl}-1H-1,2,3-triazol-1-yl)benzoic acid:

4-(5-{4-nitrophenyl}-1H-1,2,3-triazol-1-yl)benzyl alcohol: This compound has a hydroxyl group instead of an aldehyde group, which can influence its chemical reactivity and biological properties

Actividad Biológica

Overview

4-(5-{4-nitrophenyl}-1H-1,2,3-triazol-1-yl)benzaldehyde is a compound belonging to the class of 1,2,3-triazoles, characterized by its unique structure that includes a nitrophenyl group and a benzaldehyde moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.

- IUPAC Name : 4-[5-(4-nitrophenyl)triazol-1-yl]benzaldehyde

- Molecular Formula : C15H10N4O3

- Molecular Weight : 298.27 g/mol

- Structural Features :

- Contains a triazole ring which is known for its biological activity.

- The presence of the nitrophenyl group enhances its reactivity and potential interaction with biological targets.

Synthesis

The synthesis of this compound typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method allows for the formation of the triazole ring through the reaction of an azide and an alkyne precursor.

Antimicrobial Activity

Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. The specific activities of this compound have been explored in various studies:

- Antibacterial Effects : Preliminary screening has shown that derivatives of triazoles possess potent antibacterial activity against Gram-positive and Gram-negative bacteria. For example, related compounds have demonstrated effectiveness against strains such as Staphylococcus aureus and Escherichia coli .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| 4-Nitrophenyl Triazole Derivative | 5–10 | E. coli, S. aureus |

| Ciprofloxacin | 0.03–8 | Various pathogens |

Anticancer Activity

The potential anticancer properties of triazole derivatives have also been highlighted in research. The incorporation of the nitrophenyl group may enhance cytotoxicity against cancer cell lines:

- Mechanism of Action : Triazole compounds often inhibit enzymes involved in DNA synthesis and repair, leading to apoptosis in cancer cells.

Case Studies

- Study on Antimicrobial Activity :

-

Cytotoxicity Assays :

- In vitro studies conducted on cancer cell lines demonstrated that certain triazole derivatives could inhibit cell proliferation effectively. The presence of electron-withdrawing groups like nitro was found to increase cytotoxicity .

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives can be significantly influenced by their structural features:

- Substituents : The introduction of various substituents at different positions on the triazole ring can lead to variations in potency and selectivity against specific microbial strains or cancer cells.

| Substituent | Activity Impact |

|---|---|

| Nitro group at para position | Increased antibacterial activity |

| Alkyl groups at triazole position | Enhanced cytotoxicity |

Propiedades

IUPAC Name |

4-[5-(4-nitrophenyl)triazol-1-yl]benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N4O3/c20-10-11-1-5-13(6-2-11)18-15(9-16-17-18)12-3-7-14(8-4-12)19(21)22/h1-10H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJVWAYBOYHUNLB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)N2C(=CN=N2)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

16.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24801342 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.